Perfluoro-n-[13C8]octanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro-n-[13C8]octanoic acid is a perfluorinated carboxylic acid that contains eight carbon atoms, each labeled with the carbon-13 isotope. This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their strong carbon-fluorine bonds, which confer exceptional chemical stability and resistance to degradation. This compound is used in various scientific research applications, particularly in environmental analysis and studies involving perfluorinated compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perfluoro-n-(13C8)octanoic acid typically involves the fluorination of octanoic acid derivatives. One common method is the electrochemical fluorination process, where octanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of perfluorinated compounds. The reaction conditions include maintaining a low temperature and using anhydrous hydrogen fluoride as the fluorinating agent.
Industrial Production Methods
Industrial production of perfluoro-n-(13C8)octanoic acid often employs a similar electrochemical fluorination process. The process is carried out in specialized reactors designed to handle the corrosive nature of hydrogen fluoride. The resulting perfluorinated product is then purified through distillation and other separation techniques to obtain high-purity perfluoro-n-(13C8)octanoic acid.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro-n-[13C8]octanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of perfluorinated carboxylates.
Reduction: Reduction reactions are less common due to the stability of the carbon-fluorine bonds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylates and substituted perfluorinated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Perfluoro-n-[13C8]octanoic acid is widely used in scientific research due to its unique properties. Some of its applications include:
Environmental Analysis: It is used as a standard or tracer in studies investigating the presence and behavior of perfluorinated compounds in the environment.
Biological Studies: Researchers use this compound to study the bioaccumulation and toxicological effects of perfluorinated substances in living organisms.
Industrial Applications: It is employed in the production of fluoropolymers and other materials that require high chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of perfluoro-n-(13C8)octanoic acid involves its interaction with proteins and enzymes in biological systems. The acid headgroup enables binding to proteins with fatty acid or hormone substrates, such as serum albumin and liver fatty acid-binding protein. This binding can disrupt normal protein function and lead to various biological effects. Additionally, perfluoro-n-(13C8)octanoic acid can activate nuclear receptors like peroxisome proliferator-activated receptor alpha (PPARα), influencing gene expression and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctanoic acid: A closely related compound with similar chemical structure but without the carbon-13 isotope labeling.
Perfluorononanoic acid: Another perfluorinated carboxylic acid with one additional carbon atom.
Perfluorooctanesulfonic acid: A perfluorinated sulfonic acid with different functional groups.
Uniqueness
Perfluoro-n-[13C8]octanoic acid is unique due to its carbon-13 isotope labeling, which makes it particularly useful in isotopic studies and tracing experiments. This labeling allows researchers to track the compound’s behavior and interactions in various systems with high precision.
Eigenschaften
CAS-Nummer |
1350614-84-4 |
---|---|
Molekularformel |
C8HF15O2 |
Molekulargewicht |
422.010 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro(1,2,3,4,5,6,7,8-13C8)octanoic acid |
InChI |
InChI=1S/C8HF15O2/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H,24,25)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1 |
InChI-Schlüssel |
SNGREZUHAYWORS-LLXNCONNSA-N |
Isomerische SMILES |
[13C](=O)([13C]([13C]([13C]([13C]([13C]([13C]([13C](F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Kanonische SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.